![molecular formula C22H16F3NO4 B2919270 Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 2061249-61-2](/img/structure/B2919270.png)
Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzyl group and a trifluoromethyl group attached to the pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are generally synthesized using various methods, including the use of triflic acid as a catalyst for esterification .Scientific Research Applications
Catalysis and Synthesis :
- Dibenzylhafnium complexes, supported by dianionic bidentate or tridentate ligands, have been utilized as catalysts for the C(sp3)–H alkenylation of 2,6-dimethylpyridines with dialkylalkynes, leading to the stereoselective synthesis of trisubstituted alkenes (Lopez et al., 2016).
- Similarly, neutral and cationic zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized and used in olefin polymerization chemistry (Tsukahara & Swenson, 1997).
Pharmaceutical and Medicinal Applications :
- A compound synthesized using dibenzyl azodicarboxylate (DBAD) was evaluated for its antitumor activity, demonstrating the potential for developing new therapeutic agents (Grivsky et al., 1980).
Organic Chemistry and Reactions :
- The preparation of carboxylic esters and phosphoric esters has been facilitated by reactions involving dibenzyl azodicarboxylate (Mitsunobu & Eguchi, 1971).
- In another study, dibenzyl azodicarboxylate was used to synthesize 2-amino glycosides in a [4+2] cycloaddition reaction with glycals (Leblanc & Fitzsimmons, 1989).
Material Science and Crystallography :
- The crystal and molecular structure of a compound synthesized using a dibenzyl azodicarboxylate derivative was investigated, highlighting its application in the field of crystallography and material science (Zugenmaier, 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate are currently unknown. This compound is structurally related to other trifluoromethyl compounds, which have been found to interact with various biological targets . .
Mode of Action
Trifluoromethyl groups in other compounds have been shown to interact with their targets through various mechanisms, including covalent bonding, hydrogen bonding, and van der Waals interactions . The specific interactions of this compound with its targets would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate. Other trifluoromethyl compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected by this compound would depend on its targets.
Pharmacokinetics
The pharmacokinetic properties of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Trifluoromethyl groups in other compounds have been found to enhance metabolic stability and bioavailability . .
Result of Action
The molecular and cellular effects of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate are currently unknown. The effects of this compound would depend on its targets and the biochemical pathways it affects. Other trifluoromethyl compounds have been found to have various effects, including altering cell signaling, inhibiting enzyme activity, and affecting gene expression .
Action Environment
The action, efficacy, and stability of Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, the stability of other trifluoromethyl compounds has been found to be affected by pH . The specific environmental influences on this compound would depend on its chemical structure and the biological system in which it is used.
properties
IUPAC Name |
dibenzyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3NO4/c23-22(24,25)17-11-18(20(27)29-13-15-7-3-1-4-8-15)26-19(12-17)21(28)30-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOVJZALOKQXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=N2)C(=O)OCC3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.